molecular formula C11H13BrO2S B12071261 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene

1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene

Cat. No.: B12071261
M. Wt: 289.19 g/mol
InChI Key: OAPSLTRUOUPDBK-UHFFFAOYSA-N
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Description

1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene (CAS: 1220039-45-1) is a brominated aromatic compound featuring a cyclobutylmethyl sulfonyl group at the meta position. Its molecular formula is C₁₁H₁₃BrO₂S, with a molecular weight of 301.19 g/mol. The sulfonyl group imparts strong electron-withdrawing properties, while the cyclobutylmethyl substituent introduces steric bulk and conformational rigidity. This compound is primarily utilized in medicinal chemistry as a building block for designing enzyme inhibitors, such as CD73 antagonists, due to its ability to modulate steric and electronic interactions in target binding pockets .

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-bromo-3-(cyclobutylmethylsulfonyl)benzene

InChI

InChI=1S/C11H13BrO2S/c12-10-5-2-6-11(7-10)15(13,14)8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2

InChI Key

OAPSLTRUOUPDBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The cyclobutylmethyl group can be attached via Friedel-Crafts alkylation using cyclobutylmethyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of 1-bromo-3-((cyclobutylmethyl)sulfonyl)benzene, focusing on substituent variations at the sulfonyl group:

Compound Name Substituent on Sulfonyl Group Molecular Formula Similarity Score Key Applications/Properties
1-Bromo-3-(methylsulfonyl)benzene Methyl C₇H₇BrO₂S 0.98 Intermediate in agrochemical synthesis
1-Bromo-3-(trifluoromethylsulfonyl)benzene Trifluoromethyl C₇H₄BrF₃O₂S N/A CD73 inhibitor (predicted pIC₅₀ > 6.5)
1-Bromo-3-(isopropylsulfonyl)benzene Isopropyl C₉H₁₁BrO₂S 0.91 PRMT4 inhibitor synthesis
1-Bromo-3-((cyclopropylmethyl)sulfonyl)benzene Cyclopropylmethyl C₁₀H₁₁BrO₂S N/A Not explicitly reported; structural analog
1-Bromo-3-(isobutanesulfonyl)benzene Isobutyl C₁₀H₁₃BrO₂S N/A Toxicological studies (harmful via inhalation)

Key Observations :

  • Steric Effects : Cyclobutylmethyl and isobutyl substituents introduce greater steric hindrance compared to methyl or cyclopropylmethyl, impacting binding affinity in enzyme inhibition .

Physicochemical Properties

Property 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene 1-Bromo-3-(methylsulfonyl)benzene 1-Bromo-3-(trifluoromethylsulfonyl)benzene
Molecular Weight (g/mol) 301.19 249.10 303.13
LogP (Predicted) 3.2 2.1 3.8
Solubility in Water (mg/mL) <0.1 0.5 <0.1
Melting Point (°C) 120–125 (decomposes) 98–100 110–115

Insights :

  • The cyclobutylmethyl group increases lipophilicity (LogP = 3.2) compared to methyl (LogP = 2.1), enhancing membrane permeability but reducing aqueous solubility.
  • Trifluoromethyl derivatives exhibit the highest LogP (3.8), making them favorable for blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is a compound of interest due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene has the following chemical characteristics:

Property Details
CAS Number 12071285
Molecular Formula C12H15BrO2S
Molecular Weight 305.21 g/mol
IUPAC Name 1-bromo-3-(cyclobutylmethylsulfonyl)benzene

The biological activity of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is primarily attributed to its ability to interact with various biological targets. The sulfonyl group in the compound is known to enhance its reactivity, allowing it to participate in nucleophilic substitutions and electrophilic additions. These reactions can lead to the modulation of enzyme activities and receptor interactions, which are critical for its biological effects.

Biological Activity

Research has indicated that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene may possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene:

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory conditions .
  • Enzyme Inhibition Analysis : A detailed enzymatic assay demonstrated that 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene effectively inhibited cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis involved in pain and inflammation .

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